molecular formula C15H16N6O5S B2674030 methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034515-14-3

methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No. B2674030
CAS RN: 2034515-14-3
M. Wt: 392.39
InChI Key: FOVRZACPZXMXGP-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . It also contains a 1-methyl-1H-pyrazol-4-yl group , which is a common moiety in many biologically active compounds .


Molecular Structure Analysis

The compound contains several functional groups, including a carbamate group, a sulfamoyl group, and a 1-methyl-1H-pyrazol-4-yl group . These groups can participate in a variety of chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, carbamates can hydrolyze to form amines and carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like carbamate and sulfamoyl would likely make the compound polar and potentially soluble in water .

Scientific Research Applications

Antimicrobial and Antibacterial Agents

Compounds with structures similar to methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate have been synthesized and evaluated for their potential as antimicrobial and antibacterial agents. Novel heterocyclic compounds containing a sulfonamido moiety have demonstrated significant antibacterial activity, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Furthermore, derivatives incorporating sulfamoyl and oxadiazole rings have shown promising results in inhibiting microbial growth, highlighting their application in developing new antibacterial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Cancer Research

The compound's structural analogs have been explored for their potential in cancer research. The synthesis and pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazoles, have indicated their toxicity assessment, tumor inhibition, and antioxidant actions. Such studies suggest their application in developing therapeutic agents for cancer treatment (Faheem, 2018).

Insecticidal Activity

Anthranilic diamide analogs containing 1,2,4-oxadiazole rings, structurally related to the compound , have been synthesized and shown to possess high insecticidal activities. These findings suggest the compound's potential use in developing novel insecticides, demonstrating its importance in agricultural research (Liu et al., 2017).

Green Chemistry and Catalysis

The synthesis of pyrazole derivatives using green, reusable catalysts highlights the compound's relevance in promoting environmentally friendly chemical processes. Such research indicates the compound's application in developing sustainable and cost-effective synthetic methodologies (Konkala & Dubey, 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were used as a pesticide, it might inhibit a specific enzyme in pests .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Generally, carbamates can be toxic and precautions should be taken when handling them .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential uses. It could also involve modifying the structure to enhance its properties or reduce its toxicity .

properties

IUPAC Name

methyl N-[4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O5S/c1-21-9-10(7-16-21)14-19-13(26-20-14)8-17-27(23,24)12-5-3-11(4-6-12)18-15(22)25-2/h3-7,9,17H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVRZACPZXMXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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